Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3,3-difluoro-4-phenylpyrrolidine
In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous approved therapeutics and clinical candidates. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful tactic to fine-tune molecular properties, enhancing metabolic stability, binding affinity, and membrane permeability.
This guide focuses on 3,3-difluoro-4-phenylpyrrolidine , a specific derivative that combines the conformational constraints of the pyrrolidine ring with the unique electronic effects of a geminal difluoro group. The presence of two fluorine atoms at the C3 position significantly alters the molecule's stereoelectronic profile, influencing the basicity of the nitrogen atom and creating a distinct conformational preference.[1][2] This targeted modification can block sites of metabolic oxidation and modulate the pKa, making this scaffold a highly attractive building block for developing next-generation therapeutics.[3]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physicochemical properties of 3,3-difluoro-4-phenylpyrrolidine, detailing its structural features, key developability parameters (lipophilicity, pKa, solubility), and the underlying scientific principles that govern its behavior. Our objective is to equip researchers with the foundational knowledge required to effectively leverage this promising scaffold in their discovery programs.
Molecular Structure and Synthesis Overview
A thorough understanding of a compound's physicochemical nature begins with its fundamental structure and a viable synthetic pathway.
Chemical Identity
The structure of 3,3-difluoro-4-phenylpyrrolidine is characterized by a five-membered saturated nitrogen heterocycle, with a geminal difluoro substitution at the 3-position and a phenyl group at the 4-position.
Caption: Chemical structure of 3,3-difluoro-4-phenylpyrrolidine.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 1381980-31-9 | [4][5] |
| Molecular Formula | C₁₀H₁₁F₂N | [5] |
| Molecular Weight | 183.20 g/mol | [5] |
| Canonical SMILES | C1C(C(CN1)C2=CC=CC=C2)(F)F | [5] |
| InChI Key | XZSGMKWPEBMKHU-UHFFFAOYSA-N | [5] |
Synthetic Strategy: A Conceptual Outline
The synthesis of fluorinated pyrrolidines often involves multi-step sequences. While numerous specific routes exist, a common conceptual approach involves the construction of a suitable precursor followed by a key fluorination or cycloaddition step. For instance, a 3-oxopyrrolidine derivative can be subjected to deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) to install the geminal difluoro group.[6] Alternatively, azomethine ylide cycloaddition reactions with fluorinated building blocks provide another powerful method for constructing the core ring system.[7]
Core Physicochemical Descriptors
The utility of a chemical scaffold in drug development is dictated by its fundamental physicochemical properties. These parameters govern how the molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
-
Significance: A balanced LogP is essential for drug candidates. While sufficient lipophilicity is required for membrane permeation and binding to hydrophobic pockets of target proteins, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[8][]
-
Predicted Value: The calculated LogP (cLogP) for 3,3-difluoro-4-phenylpyrrolidine is approximately 2.11 .[5] This value suggests moderate lipophilicity, placing it within a favorable range for many drug discovery applications. A LogP of ~2 indicates that the compound is about 100 times more soluble in the organic phase than in the aqueous phase.[10]
Acidity and Basicity (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. For 3,3-difluoro-4-phenylpyrrolidine, the secondary amine of the pyrrolidine ring is the key ionizable group.
-
Significance: The ionization state of a drug at physiological pH (~7.4) profoundly impacts its solubility, permeability, and target binding.[11] A basic compound will be protonated and positively charged in the acidic environment of the stomach, which can affect its absorption.
-
Estimated Value: The parent compound, 3,3-difluoropyrrolidine, has a reported basic pKa of 7.5 .[12] The presence of the electron-withdrawing phenyl group at the C4 position is expected to slightly decrease the basicity of the nitrogen, likely placing the pKa of 3,3-difluoro-4-phenylpyrrolidine in the range of 7.0 - 7.5 . This means that at physiological pH, a significant portion of the molecule will exist in its protonated, cationic form.
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.
-
Significance: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[13][14] Early assessment of solubility allows for the selection of compounds with more favorable properties.[14]
-
Structural Considerations: The molecule possesses both a lipophilic phenyl group, which disfavors aqueous solubility, and a basic nitrogen that, when protonated at pH < pKa, will form a salt and significantly enhance solubility. Therefore, the solubility of this compound is expected to be highly pH-dependent. It will exhibit higher solubility in acidic aqueous media compared to neutral or basic media.
Table 2: Summary of Key Physicochemical Parameters
| Parameter | Description | Predicted/Estimated Value | Implication in Drug Discovery |
| LogP | Octanol-Water Partition Coefficient | ~2.11[5] | Moderate lipophilicity, favorable for membrane permeability. |
| pKa | Acid Dissociation Constant (of conjugate acid) | ~7.0 - 7.5[12] | Significantly protonated at physiological pH, enhancing solubility. |
| Aqueous Solubility | Concentration in a saturated aqueous solution | pH-dependent | Higher solubility at lower pH; potential for formulation as a salt. |
Experimental Determination of Physicochemical Properties
While computational predictions are valuable for initial assessment, experimental determination provides the definitive data required for lead optimization and candidate selection. The following section outlines standard, self-validating protocols for measuring the key parameters discussed.
Caption: Workflow for experimental physicochemical property determination.
Protocol: LogP Determination via Shake-Flask Method
This method is the gold standard for LogP measurement, directly quantifying the partitioning of a compound between n-octanol and water.[8]
Methodology:
-
Preparation: Prepare solutions of n-octanol saturated with water and water (or a suitable buffer, e.g., PBS pH 7.4) saturated with n-octanol to form the two immiscible phases.
-
Dissolution: Accurately weigh a small amount of 3,3-difluoro-4-phenylpyrrolidine (~1 mg) and dissolve it in a predetermined volume of the n-octanol phase.
-
Partitioning: Add an equal volume of the aqueous phase to the octanol solution in a vial.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[15]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly precise technique that measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[16][17]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water or a suitable co-solvent system if solubility is low.[11][18] Maintain a constant ionic strength using an inert salt like KCl.[18]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[18] This point can be precisely identified from the first or second derivative of the plot.
Protocol: Thermodynamic Aqueous Solubility
This "shake-flask" method determines the equilibrium solubility, which is considered the most relevant value for drug formulation and biopharmaceutical assessment.[14][19]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 7.4 PBS).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[14][20]
-
Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) or centrifuge at high speed to separate the undissolved solid.[20]
-
Quantification: Take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
The Impact of Geminal Difluorination: A Structure-Property Analysis
The introduction of the C3-geminal difluoro group is not a trivial substitution; it imparts profound and predictable changes to the pyrrolidine scaffold, which are highly beneficial from a medicinal chemistry perspective.
Caption: Influence of C3-difluorination on key molecular properties.
-
Modulation of Basicity (pKa): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. The result is a predictable decrease in the basicity (a lower pKa) compared to the non-fluorinated parent pyrrolidine. This fine-tuning of pKa is critical for optimizing interactions with biological targets and controlling the ionization state in different physiological compartments.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. By placing two fluorine atoms at the C3 position, a site that is often susceptible to oxidative metabolism by cytochrome P450 enzymes, the scaffold becomes highly resistant to metabolic degradation at that position. This "metabolic shielding" can significantly increase the half-life and oral bioavailability of a drug candidate.
-
Conformational Control: Fluorine substitution can dramatically influence the conformational preferences of the pyrrolidine ring through stereoelectronic interactions, such as the gauche effect.[1][2] This can lock the ring into a specific pucker or conformation that may be more favorable for binding to a target protein, thereby increasing potency and selectivity.[1][2]
Conclusion
3,3-difluoro-4-phenylpyrrolidine is a meticulously designed chemical scaffold that embodies several key principles of modern medicinal chemistry. Its physicochemical profile—characterized by moderate lipophilicity, a physiologically relevant pKa, and pH-dependent aqueous solubility—positions it as a versatile building block for a wide range of drug discovery programs. The strategic incorporation of the geminal difluoro group provides a powerful tool to enhance metabolic stability and exert conformational control, addressing common challenges in lead optimization. The comprehensive data and protocols presented in this guide provide a solid foundation for scientists to understand, evaluate, and strategically implement this valuable scaffold in the pursuit of novel and effective therapeutics.
References
- EvitaChem. (n.d.). Buy 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine (EVT-13388768).
- Scott, J. D., & Williams, R. M. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Enamine. (n.d.). Aqueous Solubility Assay.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Katritzky, A. R., et al. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules.
- De Belder, G., et al. (n.d.).
- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Creative Bioarray. (2025). Aqueous Solubility Assays.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Millipore. (n.d.). MultiScreen Solubility Filter Plate.
- Ibezim, E., et al. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Medwin Publishers.
- Subirats, X., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Enamine. (n.d.). LogD/LogP Background.
- Beilstein-Institut. (2024).
- BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.
- PubChem. (n.d.). 3,3-Difluoropyrrolidine.
- Sigma-Aldrich. (n.d.). 3,3-Difluoropyrrolidine hydrochloride.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- National Center for Biotechnology Information. (2024).
- Advanced ChemBlocks. (n.d.). 3,3-difluoro-4-phenyl-pyrrolidine.
- Fluorochem. (n.d.). 3,3-Difluoro-4-phenylpyrrolidine (CAS 1381980-31-9).
Sources
- 1. d-nb.info [d-nb.info]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. 3,3-difluoro-4-phenyl-pyrrolidine 97% | CAS: 1381980-31-9 | AChemBlock [achemblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. enamine.net [enamine.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]

